molecular formula C24H28N2O4 B12037529 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12037529
M. Wt: 408.5 g/mol
InChI Key: GVNMFMLIUNIOCB-LSDHQDQOSA-N
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor, such as a substituted amine and a diketone, under acidic or basic conditions.

    Introduction of the Dimethylaminoethyl Group: This can be achieved through nucleophilic substitution reactions, where a dimethylaminoethyl halide reacts with the pyrrolidine ring.

    Hydroxylation and Carbonylation:

    Final Functionalization: The methoxy and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H28N2O4/c1-15-6-8-17(9-7-15)21-20(23(28)24(29)26(21)13-12-25(3)4)22(27)19-11-10-18(30-5)14-16(19)2/h6-11,14,21,27H,12-13H2,1-5H3/b22-20+

InChI Key

GVNMFMLIUNIOCB-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2CCN(C)C

Origin of Product

United States

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